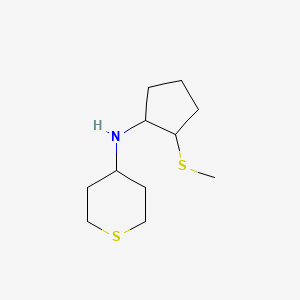![molecular formula C16H23NO2 B6629443 [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)
[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol involves the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. Specifically, [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol has been shown to inhibit the activity of AKT, a protein kinase that is often overexpressed in cancer cells and promotes cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol has also been studied for its effects on various biochemical and physiological processes. Studies have shown that [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol can modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one limitation of [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
Orientations Futures
There are several future directions for research on [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol. One area of interest is the development of more potent and selective analogs of [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol, which could have even greater anti-cancer activity and fewer side effects. Another area of interest is the investigation of the effects of [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol on other biochemical and physiological processes, such as inflammation and immune function. Finally, research on the pharmacokinetics and pharmacodynamics of [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol could help to optimize its use in clinical settings.
Conclusion:
In conclusion, [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol is a promising chemical compound with potential applications in various fields of scientific research. Its potent anti-cancer activity and modulatory effects on neurotransmitters make it a valuable tool for studying the biochemical and physiological effects of certain enzymes and signaling pathways. However, careful monitoring and control of its potential toxicity and side effects are necessary in lab experiments. Future research on [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol could lead to the development of more potent and selective analogs and optimization of its use in clinical settings.
Méthodes De Synthèse
The synthesis of [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol involves the reaction of 3,4-dihydro-2H-chromen-4-amine with cyclohexanone in the presence of sodium borohydride as a reducing agent. The reaction is carried out under reflux in ethanol, and the product is obtained in high yield after purification using column chromatography.
Applications De Recherche Scientifique
[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-11-12-5-1-3-7-14(12)17-15-9-10-19-16-8-4-2-6-13(15)16/h2,4,6,8,12,14-15,17-18H,1,3,5,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXYHSTZPNAVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)

![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B6629374.png)
![[(1R,4S)-4-[(2-bromophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629377.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)
![[2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)
![[2-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclopentyl]methanol](/img/structure/B6629401.png)

![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)
![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)

![4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid](/img/structure/B6629459.png)
![3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B6629466.png)